N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a benzodioxole moiety, a dibenzo[c,e][1,2]thiazine core, and a carboxamide group, making it a subject of interest for researchers in various fields.
Properties
Molecular Formula |
C23H20N2O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H20N2O5S/c1-2-25-19-9-8-16(12-18(19)17-5-3-4-6-22(17)31(25,27)28)23(26)24-13-15-7-10-20-21(11-15)30-14-29-20/h3-12H,2,13-14H2,1H3,(H,24,26) |
InChI Key |
FLQYETKJPYDDPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the dibenzo[c,e][1,2]thiazine core, and the introduction of the carboxamide group. Common reagents and conditions used in these reactions include:
Formation of Benzodioxole Ring: This step often involves the use of 5-bromo-benzo[d][1,3]dioxole, PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Construction of Dibenzo[c,e][1,2]thiazine Core: This step may involve the use of fused heteroaryl halides, PdCl2, xantphos, and Cs2CO3 in toluene under reflux conditions.
Introduction of Carboxamide Group: This step can involve the use of ethyl bromoacetate, NaH, and DMF at 50°C for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under controlled conditions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: H2O2 in aqueous solution at elevated temperatures.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF or ether.
Substitution: Halides or nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. For example, studies have shown that it can cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . These effects are mediated through its binding to tubulin and disruption of microtubule dynamics, leading to mitotic blockade and cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include:
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue of capsaicin with similar structural features.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Compounds with antitumor activities against various cancer cell lines.
Uniqueness
What sets this compound apart is its unique combination of a benzodioxole moiety, a dibenzo[c,e][1,2]thiazine core, and a carboxamide group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
